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Compound of Interest

Compound Name: 2-Chloro-6-methoxypyridine

Cat. No.: B123196

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Chloro-6-methoxypyridine, a key intermediate in pharmaceutical and agrochemical
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and
professionals in drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2-Chloro-6-methoxypyridine is summarized in the
tables below for easy reference and comparison.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (6) ppm Multiplicity Assignment
7.50 t H-4

6.89 d H-3

6.65 d H-5

3.93 S -OCHs

Solvent: CDCIz

Table 2: 3C NMR Spectroscopic Data
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Chemical Shift (8) ppm Assignment
163.8 C-6

151.1 C-2

140.2 C-4

118.1 C-3

110.5 C-5

53.6 -OCHs

Solvent: CDCl3

Table 3: IR Spectroscopic Data

Wavenumber (cm~12) Assignment

3070 C-H stretch (aromatic)
2955 C-H stretch (methyl)

1585 C=N stretch (ring)

1560 C=C stretch (ring)

1465 C-H bend (methyl)

1280 C-O-C stretch (asymmetric)
1150 C-H in-plane bend

1030 C-O-C stretch (symmetric)
840 C-H out-of-plane bend
780 C-Cl stretch

Technique: FTIR (thin film)

Table 4: Mass Spectrometry Data
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miz Relative Intensity (%) Assighment
143 75.90 [M]* (3>Cl isotope)
145 25.20 [M]* (3”Cl isotope)
142 99.99 [M-H]*+

113 55.20 [M-CH20]*

78 46.00 [CaH2NCI]*+

Technique: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of 2-Chloro-6-methoxypyridine by analyzing
the magnetic properties of its *H and 13C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent).
Procedure:
e Sample Preparation:
o Weigh approximately 10-20 mg of 2-Chloro-6-methoxypyridine.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup:
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o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for both *H and *3C frequencies.
e 1H NMR Acquisition:
o Acquire the *H NMR spectrum using a standard single-pulse experiment.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 8-16 scans.

e 13C NMR Acquisition:

o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good
signal-to-noise ratio (typically several hundred to thousands).

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
o Phase the resulting spectra.

o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for *H and the CDCls
solvent peak at 77.16 ppm for 13C.

o Integrate the peaks in the *H spectrum.

o Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the
corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in 2-Chloro-6-methoxypyridine by
measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory.

Procedure:
e Background Spectrum:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile
solvent (e.g., isopropanol) and allowing it to dry completely.

o Record a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Sample Analysis:

o Place a small drop of liquid 2-Chloro-6-methoxypyridine directly onto the center of the
ATR crystal.

o Acquire the IR spectrum.

» Data Acquisition and Processing:

o

The spectrum is typically collected over a range of 4000-400 cm~1.

[¢]

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

o

The resulting spectrum is displayed in terms of transmittance or absorbance versus
wavenumber (cm™1).

[¢]

Identify the characteristic absorption bands and assign them to the corresponding
functional groups and vibrational modes in the molecule.

o Cleaning:
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o Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the
sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Chloro-6-
methoxypyridine.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system with an Electron
lonization (EI) source.

Procedure:
e Sample Preparation:

o Prepare a dilute solution of 2-Chloro-6-methoxypyridine (approximately 1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

e GC Separation:
o Inject a small volume (e.g., 1 pL) of the prepared solution into the GC.

o The sample is vaporized in the heated injection port and carried by an inert gas (e.g.,
helium) through a capillary column.

o The column is heated using a temperature program to separate the components of the
sample based on their boiling points and interactions with the column's stationary phase.

e MS Analysis:

o As 2-Chloro-6-methoxypyridine elutes from the GC column, it enters the ion source of
the mass spectrometer.

o In the EIl source, the molecules are bombarded with a high-energy electron beam (typically
70 eV), causing them to ionize and fragment.

o The resulting positively charged ions (the molecular ion and various fragment ions) are
accelerated and separated by the mass analyzer based on their mass-to-charge ratio
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(m/z).
o A detector records the abundance of each ion.
o Data Analysis:

o The mass spectrum is a plot of relative ion abundance versus m/z.

o Identify the molecular ion peak ([M]*) to determine the molecular weight of the compound.
The isotopic pattern of chlorine (3°Cl and 3’Cl in an approximate 3:1 ratio) should be visible
for chlorine-containing fragments.

o Analyze the fragmentation pattern to gain structural information about the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2-Chloro-6-methoxypyridine.
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[https://www.benchchem.com/product/b123196#2-chloro-6-methoxypyridine-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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